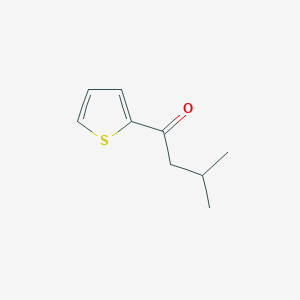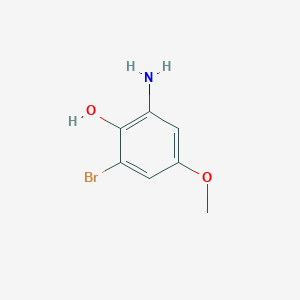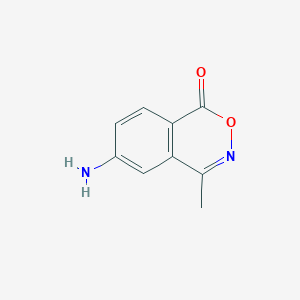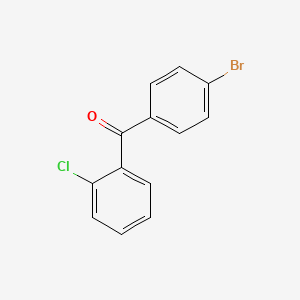
4-Bromo-2'-clorobenzofenona
Descripción general
Descripción
4-Bromo-2’-chlorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, making it a halogenated benzophenone
Aplicaciones Científicas De Investigación
4-Bromo-2’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Related compounds such as profenofos, an organophosphate insecticide, have been found to target the acetylcholinesterase enzyme .
Mode of Action
It’s worth noting that similar compounds like profenofos inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .
Biochemical Pathways
Related compounds have been shown to affect the gamma-aminobutyric acid (gaba) neurotransmitter, which regulates brain activity .
Pharmacokinetics
The compound’s physical properties, such as its density (15±01 g/cm^3), boiling point (3815±220 °C at 760 mmHg), and molar volume (1957±30 cm^3) suggest that it may have specific pharmacokinetic behaviors .
Result of Action
Related compounds have been shown to cause respiratory failure due to their toxicity .
Action Environment
The compound’s physical properties suggest that it may be influenced by factors such as temperature and pressure .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450s, which are involved in the metabolism of various substrates. Specifically, cytochrome P450 2C19 and 2B6 have been shown to metabolize 4-Bromo-2’-chlorobenzophenone, leading to its detoxification . These interactions are crucial for understanding the compound’s metabolic pathways and potential effects on biological systems.
Cellular Effects
The effects of 4-Bromo-2’-chlorobenzophenone on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can modulate the activity of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are key regulators of inflammatory responses . Additionally, 4-Bromo-2’-chlorobenzophenone has been found to affect the expression of genes involved in oxidative stress and apoptosis, highlighting its potential impact on cell function and survival.
Molecular Mechanism
At the molecular level, 4-Bromo-2’-chlorobenzophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters . This inhibition can result in altered levels of neurotransmitters, affecting neuronal function and behavior. Additionally, 4-Bromo-2’-chlorobenzophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Bromo-2’-chlorobenzophenone in laboratory settings are important considerations for its use in research. Studies have indicated that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy in experiments. Long-term studies have also shown that 4-Bromo-2’-chlorobenzophenone can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-2’-chlorobenzophenone vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4-Bromo-2’-chlorobenzophenone can induce toxic effects, including oxidative stress, inflammation, and apoptosis. These findings underscore the importance of dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
4-Bromo-2’-chlorobenzophenone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative deamination, leading to the formation of metabolites such as 4-bromo-2-chlorophenol . These metabolic transformations are crucial for its detoxification and elimination from the body. Additionally, the compound can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-2’-chlorobenzophenone within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to interact with solute carrier family proteins, which mediate its uptake and distribution across cellular membranes . Once inside the cells, 4-Bromo-2’-chlorobenzophenone can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 4-Bromo-2’-chlorobenzophenone is a key determinant of its function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 4-Bromo-2’-chlorobenzophenone can affect its interactions with biomolecules and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-chlorobenzophenone typically involves the acylation of 4-bromo-2-chlorobenzoyl chloride with benzene. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows: [ \text{4-Bromo-2-chlorobenzoyl chloride} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{4-Bromo-2’-chlorobenzophenone} ]
Industrial Production Methods: In industrial settings, the synthesis of 4-Bromo-2’-chlorobenzophenone can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2’-chlorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution: Formation of substituted benzophenones.
Reduction: Formation of 4-Bromo-2’-chlorobenzhydrol.
Oxidation: Formation of 4-Bromo-2’-chlorobenzoic acid.
Comparación Con Compuestos Similares
- 4-Bromo-4’-chlorobenzophenone
- 4-Chlorobenzophenone
- 4-Bromobenzophenone
Comparison: 4-Bromo-2’-chlorobenzophenone is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(4-bromophenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCBKESUCSTXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458860 | |
| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464190-33-8 | |
| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


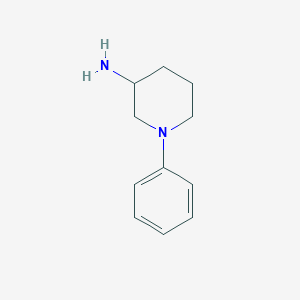
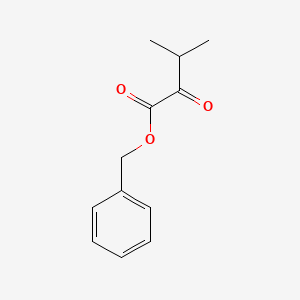

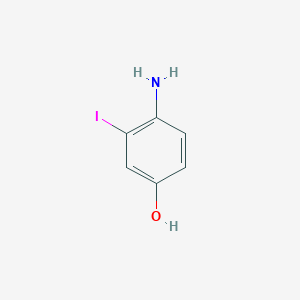

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)


